Pachyaximine A
Overview
Description
Pachyaximine A is an alkaloid isolated from the herbs of Pachysandra axillaris . It possesses significant antibacterial activity against Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyrogenes .
Molecular Structure Analysis
Pachyaximine A has a molecular weight of 359.59 and its chemical formula is C24H41NO . The exact molecular structure might require more specific resources or databases for accurate information.
Scientific Research Applications
Application in Cancer Research
- Scientific Field : Oncology
- Summary of Application : Pachyaximine A has been identified as a steroidal alkaloid antiestrogen-binding site inhibitor . This means it can bind to the antiestrogen binding site (AEBS), which is significant in the field of cancer research, particularly in the study of breast cancer .
- Methods of Application : The compound was isolated from Pachysandra procumbens using a bioassay-guided fractionation based on inhibition of 3H-tamoxifen binding at the AEBS . The structure elucidation of the compounds was carried out by spectral data interpretation .
- Results or Outcomes : Compounds including Pachyaximine A demonstrated significant activity as AEBS-inhibitory agents, and were found to potentiate significantly the antiestrogenic effect mediated by tamoxifen in cultured Ishikawa cells .
Application in Neurological Research
Safety And Hazards
properties
IUPAC Name |
(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16-,18-,19-,20+,21-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNBSFMIFOLVCM-MCTVSQGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pachyaximine A |
Citations
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